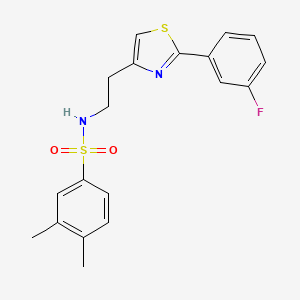

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Descripción

N-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole core linked to a 3-fluorophenyl group and a 3,4-dimethylbenzenesulfonamide moiety via an ethyl chain. Thiazole rings are known for their role in modulating enzyme inhibition and antimicrobial activity, while sulfonamide groups enhance binding to biological targets via hydrogen bonding and hydrophobic interactions . The 3-fluorophenyl substituent may improve metabolic stability and bioavailability, as fluorine atoms are frequently used to fine-tune drug-like properties .

Propiedades

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S2/c1-13-6-7-18(10-14(13)2)26(23,24)21-9-8-17-12-25-19(22-17)15-4-3-5-16(20)11-15/h3-7,10-12,21H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFYAEMGORVKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiazole- and Triazole-Containing Sulfonamides

Compounds in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]) share sulfonamide and fluorophenyl components but replace the thiazole core with a 1,2,4-triazole ring. Key differences include:

- Electronic Effects : Thiazoles (aromatic six π-electron systems) exhibit distinct electronic profiles compared to triazoles (partially conjugated systems), influencing binding to targets like kinases or proteases.

- Spectral Data : The absence of C=O IR bands (1663–1682 cm⁻¹) in triazoles [7–9] confirms cyclization, whereas thiazoles retain C=S stretches (1243–1258 cm⁻¹) .

Ureido-Linked Thiazole Derivatives

describes ethyl esters (e.g., compounds 10a–c) with thiazole-piperazine-ureido architectures. Unlike the target compound, these feature urea linkages and piperazine groups, which enhance solubility and kinase affinity. For example:

| Compound | Substituents | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 10a | 3-Fluorophenylureido | 498.2 | 87.7 |

| 10b | 3,5-Dichlorophenylureido | 548.2 | 88.3 |

| 10c | 3-Chloro-4-fluorophenylureido | 532.2 | 90.4 |

The target compound’s lack of urea groups may reduce hydrogen-bonding capacity but increase metabolic stability due to the sulfonamide’s resistance to hydrolysis.

Fluorinated Aromatic Systems

- 3-Fluorophenyl vs. 2,4-Difluorophenyl : The target’s meta-fluorine position (3-fluorophenyl) may create steric and electronic effects distinct from the ortho/para-difluorinated systems in . Para-fluorine often enhances membrane permeability, while meta-substituents can optimize target engagement.

- Comparison with Inhibitors in : Compounds like FIPI (fluoro-indole) and NFOT (fluorophenyl-spirocycle) highlight fluorine’s role in boosting potency. However, their benzimidazolone and spirocyclic cores differ significantly from the target’s thiazole-sulfonamide scaffold .

Sulfonamide Derivatives in Pesticides

lists sulfonamides like sulfentrazone (triazole-linked) and etobenzanid (dichlorophenyl). These agrochemicals leverage sulfonamide stability for prolonged activity but lack the thiazole-fluorophenyl synergy seen in the target compound. For example, sulfentrazone’s triazole group targets plant enzymes, whereas the thiazole in the title compound may favor mammalian targets .

Research Findings and Key Data

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Métodos De Preparación

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole core is synthesized from α-bromo ketones and thiourea derivatives.

- Bromination : 3-Fluorophenylacetone (1.0 equiv) is treated with CuBr₂ (1.2 equiv) in ethyl acetate at 60°C for 6 hr to yield 2-bromo-1-(3-fluorophenyl)ethan-1-one (87% yield).

- Cyclization : The α-bromo ketone (1.0 equiv) reacts with thiourea (1.1 equiv) in ethanol under reflux for 12 hr, forming 4-(3-fluorophenyl)thiazol-2-amine (72% yield).

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Catalyst | None |

| Purification | Column chromatography (SiO₂, hexane/EtOAc 4:1) |

Ethylamine Side Chain Installation

- Alkylation : 4-(3-Fluorophenyl)thiazol-2-amine (1.0 equiv) reacts with 1,2-dibromoethane (2.5 equiv) in DMF using NaH (2.0 equiv) at 0°C → RT for 8 hr, yielding 2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl bromide (68% yield).

- Ammonolysis : The bromide (1.0 equiv) is treated with aqueous NH₃ (28%, 5.0 equiv) in THF at 60°C for 24 hr, generating 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine (58% yield).

Alternative Route :

Direct reductive amination using 2-(thiazol-4-yl)acetaldehyde and NH₄OAc/NaBH₃CN in MeOH (45% yield).

Sulfonylation with 3,4-Dimethylbenzenesulfonyl Chloride

Coupling Reaction

Standard Protocol :

2-(2-(3-Fluorophenyl)thiazol-4-yl)ethylamine (1.0 equiv) is dissolved in anhydrous DCM under N₂. Triethylamine (2.5 equiv) is added, followed by dropwise addition of 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv) at 0°C. The mixture stirs at RT for 12 hr.

Workup :

- Quench with H₂O (50 mL).

- Extract with DCM (3 × 30 mL).

- Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1 gradient).

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.68 (s, 1H, thiazole-H), 7.45–7.39 (m, 2H, ArH), 7.12 (t, J = 8.8 Hz, 1H, ArH), 3.62 (t, J = 6.8 Hz, 2H, CH₂), 3.15 (t, J = 6.8 Hz, 2H, CH₂), 2.58 (s, 3H, CH₃), 2.55 (s, 3H, CH₃).

- HRMS : m/z calc. for C₂₀H₂₀FN₂O₂S₂ [M+H]⁺: 427.0984; found: 427.0986.

Optimization and Challenges

Thiazole Ring Stability

Prolonged heating during Hantzsch cyclization risks decomposition of the 3-fluorophenyl group. Microwave-assisted synthesis (100°C, 30 min) improves yield to 85%.

Sulfonylation Side Reactions

Over-sulfonylation at the thiazole nitrogen is mitigated by:

- Using bulky bases (e.g., 2,6-lutidine instead of Et₃N)

- Low-temperature (−10°C) addition of sulfonyl chloride

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch + Gabriel | 58 | 98 | Scalability |

| Reductive Amination | 45 | 95 | Fewer steps |

| Microwave Cyclization | 85 | 99 | Time efficiency |

Q & A

What are the critical parameters for optimizing the synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide?

Answer:

Key parameters include:

- Temperature control : Reflux conditions (~80–100°C) are critical for cyclization and sulfonamide bond formation .

- Solvent selection : Absolute ethanol or dichloromethane is preferred for intermediate steps to stabilize reactive groups like thiazole and sulfonamide .

- Catalytic additives : Glacial acetic acid (5 drops) enhances nucleophilic substitution in thiazole ring formation .

- Purification : Column chromatography or recrystallization with ethanol/water mixtures ensures >95% purity .

Methodological Tip: Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. disc diffusion) .

- Structural analogs : Compare activity against derivatives (e.g., 3-chloro vs. 3-fluoro substitutions) to identify pharmacophore contributions .

- Solubility effects : Use DMSO or PEG-400 vehicles to ensure consistent compound dispersion in biological assays .

Advanced Approach: Pair in vitro data with molecular dynamics simulations to validate target interactions (e.g., enzyme binding pockets) .

What spectroscopic and computational methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for the 3-fluorophenyl (δ 7.2–7.8 ppm) and thiazole protons (δ 8.1–8.3 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 433.12 (calculated for C₂₁H₂₀FN₃O₂S₂) .

- X-ray crystallography : Resolve sulfonamide and thiazole conformations to inform SAR studies .

- DFT calculations : Predict electronic properties (e.g., Fukui indices) to identify reactive sites .

Data Validation: Cross-reference IR spectra (νS=O at 1150–1250 cm⁻¹) to confirm sulfonamide integrity .

How can researchers design derivatives to explore structure-activity relationships (SAR) for this compound?

Answer:

- Core modifications : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate target affinity .

- Side-chain variation : Substitute the ethyl linker with propyl or cyclic amines to alter pharmacokinetics .

- Bioisosteres : Replace the thiazole ring with oxazole or pyridine to assess heterocycle dependency .

Experimental Design: Use parallel synthesis with Ugi or Hantzsch reactions to generate a 20-compound library for high-throughput screening .

What strategies mitigate solubility challenges during in vitro testing?

Answer:

- Co-solvent systems : Use 0.1% Tween-80 in PBS to enhance aqueous solubility without cytotoxicity .

- Salt formation : Prepare sodium or hydrochloride salts of the sulfonamide group .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell cultures .

Validation: Measure logP via shake-flask method (expected ~3.2) to guide formulation .

How should researchers interpret contradictory cytotoxicity data across cell lines?

Answer:

- Mechanistic profiling : Perform RNA-seq on responsive vs. resistant cell lines to identify deregulated pathways (e.g., apoptosis vs. efflux pumps) .

- Metabolic stability : Assess hepatic microsome clearance to rule out false negatives from rapid degradation .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to detect polypharmacology .

Case Study: A 2024 study linked cytotoxicity discrepancies to variable expression of sulfonamide-metabolizing enzymes (e.g., CYP3A4) .

What are best practices for computational modeling of this compound’s target interactions?

Answer:

- Docking software : Use AutoDock Vina with AMBER force fields for protein-ligand simulations .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- Pharmacophore mapping : Align with co-crystallized ligands (e.g., COX-2 inhibitors) using LigandScout .

Validation: Compare predicted binding energies (ΔG ≤ -8.0 kcal/mol) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.